molecular formula C7H13Cl B1314179 7-Chlorohept-1-ene CAS No. 929-21-5

7-Chlorohept-1-ene

Cat. No. B1314179
CAS RN: 929-21-5
M. Wt: 132.63 g/mol
InChI Key: HGFDRTHFFJPDNE-UHFFFAOYSA-N
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Description

7-Chlorohept-1-ene is a chemical compound with the molecular formula C7H13Cl . It contains a total of 20 bonds; 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .


Synthesis Analysis

The synthesis of 7-Chlorohept-1-ene involves the reaction of hept-1-ene with chlorine gas in the presence of a catalyst . Another method involves the reaction of metallic magnesium with tetrahydrofuran (THF) and 1-bromo-5-chloropentane . The yield of 7-chloro-1-heptene from this reaction was found to be 76% .


Molecular Structure Analysis

The molecular structure of 7-Chlorohept-1-ene consists of 7 carbon atoms, 13 hydrogen atoms, and 1 chlorine atom . It contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

7-Chlorohept-1-ene has a molecular weight of 132.63 g/mol . Other physical and chemical properties such as boiling point, density, and vapor pressure are not well-documented.

Scientific Research Applications

Synthesis of Cyclic Compounds

7-Chlorohept-1-ene has been utilized in the synthesis of seven-membered metallacyclic allene compounds, specifically 1-zirconacyclohepta-2,3,6-trienes, through intermolecular coupling with alkynes and 1-en-3-ynes. These compounds demonstrate interesting structural characteristics, as shown by X-ray diffraction and NMR spectroscopy, and are useful in the study of seven-membered structures in organometallic chemistry (Suzuki, Tsuchiya, & Masuyama, 2013).

Preparation of Enantiopure Stereotriads

In another application, 7-Chlorohept-1-ene derivatives have been used in the preparation of enantiopure epoxy cycloheptenyl sulfones. These compounds are precursors for trans- and cis-substituted tetrahydrofurans, which are segments of the antineoplastic agent IKD-8344. This application demonstrates the importance of 7-Chlorohept-1-ene in synthesizing stereochemically complex molecules relevant in medicinal chemistry (Jiang, Lantrip, & Fuchs, 2000).

Crystal Structure Analysis

The crystal structure of compounds derived from 7-Chlorohept-1-ene, such as 3β-benzoyloxy-6α-chloro-5α-cholest-7-ene, has been determined, providing insights into the molecular structure and configuration. This information is vital in understanding the chemical properties and reaction mechanisms of these compounds (Wilson et al., 1988).

Molecular Modeling and Drug Development

7-Chlorohept-1-ene derivatives have been studied for their potential in developing new anticancer drugs. Through molecular modeling and Nuclear Magnetic Resonance (NMR) studies, researchers have identified stereoisomers of these compounds as potential DNA intercalators, suggesting their use in the design of novel anticancer therapies (Santana et al., 2020).

Photochemical Studies

The photochemically-induced hydrogen shifts in arylcycloheptatrienes, which include 7-Chlorohept-1-ene derivatives, have been explored. This research is significant in understanding the photochemical behavior of these compounds, which is crucial in the field of photochemistry and photophysics (Tezuka, Kimura, Sato, & Mukai, 1970).

Chemical Reactivity Studies

The chemical reactivity of 7-Chlorohept-1-ene derivatives has been studied, such as their lithiation reactions. These studies contribute to understanding the fundamental chemical reactivity and synthesis techniques in organic chemistry (Georgoulis, Meyet, & Smadja, 1976).

Safety And Hazards

7-Chlorohept-1-ene is classified as a dangerous substance. It has hazard statements H225, H302, H315, H319, and H335 . Precautionary measures include avoiding contact with heat, sparks, open flames, and hot surfaces .

Relevant Papers

A paper titled “Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halides” discusses the behavior of 7-Chlorohept-1-ene under certain conditions .

properties

IUPAC Name

7-chlorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFDRTHFFJPDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513876
Record name 7-Chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorohept-1-ene

CAS RN

929-21-5
Record name 7-Chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1-heptene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Martínez, LA Sarandeses, JP Sestelo - Tetrahedron Letters, 2007 - Elsevier
… When the reaction was performed with the Grignard reagent derived from 7-chlorohept-1-ene, dihydropyridinone 6b was obtained in 61% yield and 97% de. The relative configuration of …
Number of citations: 19 www.sciencedirect.com
Y Pang - 2020 - eprints.lib.hokudai.ac.jp
Mechanochemistry has been applied to an iridium (I)-catalyzed CH borylation for the first time. Using either no or only a catalytic amount of a liquid, the mechanochemical CH borylation …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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